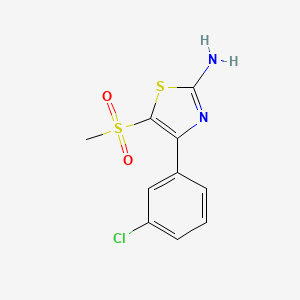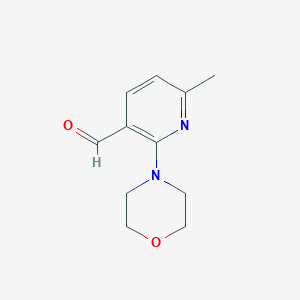
2-((4-Bromo-2,5-difluorophenoxy)methyl)-1,3-dioxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano es un compuesto orgánico con una estructura compleja que incluye grupos bromo, flúor y dioxolano.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción
La síntesis de 2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano típicamente involucra la reacción de 4-bromo-2,5-difluorofenol con reactivos apropiados para introducir la porción dioxolano. Un método común involucra el uso de 1,3-dioxolano como material de partida, que reacciona con 4-bromo-2,5-difluorofenol bajo condiciones específicas para formar el compuesto deseado .
Métodos de Producción Industrial
La producción industrial de este compuesto puede involucrar síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. El proceso típicamente incluye pasos como purificación y cristalización para obtener el producto final en una forma utilizable .
Análisis De Reacciones Químicas
Tipos de Reacciones
2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano puede someterse a diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El átomo de bromo puede ser sustituido por otros nucleófilos.
Oxidación y Reducción: El compuesto puede ser oxidado o reducido bajo condiciones específicas para formar diferentes productos.
Hidrólisis: El anillo dioxolano puede ser hidrolizado bajo condiciones ácidas o básicas.
Reactivos y Condiciones Comunes
Sustitución: Reactivos como hidróxido de sodio o carbonato de potasio pueden ser utilizados.
Oxidación: Agentes oxidantes como permanganato de potasio o peróxido de hidrógeno.
Reducción: Agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Principales Productos Formados
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios compuestos fenoxi sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes derivados funcionalizados .
Aplicaciones Científicas De Investigación
2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano tiene varias aplicaciones en investigación científica:
Química: Utilizado como intermedio en la síntesis orgánica para la preparación de moléculas más complejas.
Biología: Investigado por su potencial actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo como precursor para el desarrollo de medicamentos.
Industria: Utilizado en la producción de productos químicos y materiales especiales.
Mecanismo De Acción
El mecanismo de acción de 2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano involucra su interacción con objetivos moleculares específicos. La presencia de átomos de bromo y flúor puede influir en su reactividad y afinidad de unión a varias enzimas y receptores. El anillo dioxolano también puede desempeñar un papel en la estabilización del compuesto y la mejora de su actividad biológica .
Comparación Con Compuestos Similares
Compuestos Similares
- 4-Bromo-2,5-difluorobenzonitrilo
- Ácido 4-Bromo-2,5-difluorobenzoico
- 2-(4-Bromo-2,5-difluorofenoxi)acetonitrilo
Unicidad
2-((4-Bromo-2,5-difluorofenoxi)metil)-1,3-dioxolano es único debido a la presencia del anillo dioxolano, que imparte propiedades químicas y reactividad distintas en comparación con otros compuestos similares.
Propiedades
Fórmula molecular |
C10H9BrF2O3 |
|---|---|
Peso molecular |
295.08 g/mol |
Nombre IUPAC |
2-[(4-bromo-2,5-difluorophenoxy)methyl]-1,3-dioxolane |
InChI |
InChI=1S/C10H9BrF2O3/c11-6-3-8(13)9(4-7(6)12)16-5-10-14-1-2-15-10/h3-4,10H,1-2,5H2 |
Clave InChI |
VKVVIZOSFMUVHE-UHFFFAOYSA-N |
SMILES canónico |
C1COC(O1)COC2=CC(=C(C=C2F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3-(1H-Pyrrolo[2,3-b]pyridin-1-yl)aniline](/img/structure/B11789159.png)

![(R)-1-(5-Fluorobenzo[D]thiazol-2-YL)ethanamine](/img/structure/B11789162.png)
![1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine-2-carboxylic acid](/img/structure/B11789180.png)



![Ethyl 4-chloro-7-isopropylpyrrolo[2,1-F][1,2,4]triazine-5-carboxylate](/img/structure/B11789203.png)



